

# Characterization of 4,5-Difluoroanthranilic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-4,5-difluorobenzoic acid

Cat. No.: B1220705

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and analytical methodologies for 4,5-Difluoroanthranilic acid. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Accurate characterization is paramount for ensuring the quality, purity, and consistency of this key starting material in drug discovery and development.

## Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of 4,5-Difluoroanthranilic acid is presented below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>2</sub> NO <sub>2</sub>	
Molecular Weight	173.12 g/mol	
Melting Point	181-183 °C	
Appearance	White to off-white crystalline powder	
CAS Number	83506-93-8	

## Spectroscopic and Analytical Data

The following sections detail the expected and reported spectroscopic data for 4,5-Difluoroanthranilic acid, providing a benchmark for its identification and purity assessment.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4,5-Difluoroanthranilic acid. The expected chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, as well as the electron-donating effect of the amino group.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Reference
6.72	q	1H	Aromatic H	
7.60	q	1H	Aromatic H	
~11-13	br s	1H	-COOH	[1][2][3][4]
~4-6	br s	2H	-NH <sub>2</sub>	

Note: The broad singlets for the -COOH and -NH<sub>2</sub> protons are due to hydrogen bonding and exchange with solvent. Their chemical shifts can vary with concentration and solvent.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Chemical Shift ( $\delta$ ) ppm	Assignment
~165-185	C=O (Carboxylic Acid)
~150-160 (d, ${}^1\text{JCF}$ )	C-F
~140-150 (d, ${}^1\text{JCF}$ )	C-F
~110-135	Aromatic C-H and C-NH <sub>2</sub>
~100-115	Aromatic C-COOH

Note: The carbon atoms attached to fluorine will exhibit splitting (doublets) due to carbon-fluorine coupling.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in 4,5-Difluoroanthranilic acid based on their characteristic vibrational frequencies.[\[5\]](#)[\[6\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3500	Medium, Sharp	N-H Stretch (Amino group)
2500-3300	Broad	O-H Stretch (Carboxylic Acid)
~1700	Strong	C=O Stretch (Carboxylic Acid)
1600-1650	Medium	N-H Bend (Amino group)
1500-1600	Medium-Strong	C=C Stretch (Aromatic Ring)
1200-1300	Strong	C-N Stretch
1000-1200	Strong	C-F Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

m/z	Interpretation
173	$[M]^+$ (Molecular Ion)
156	$[M-OH]^+$
128	$[M-COOH]^+$

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of 4,5-Difluoroanthranilic acid in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube.<sup>[7]</sup>
- Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.<sup>[7]</sup>
- $^1H$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.<sup>[7]</sup>
- $^{13}C$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - A larger number of scans is typically required compared to  $^1H$  NMR due to the lower natural abundance of  $^{13}C$ .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation (Solid):
  - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[8]
- Instrument: An FT-IR spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty sample holder or clean ATR crystal.
  - Place the sample in the instrument and collect the sample spectrum.
  - The instrument records the interferogram and performs a Fourier transform to obtain the infrared spectrum.
- Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). Identify the characteristic absorption bands corresponding to the functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

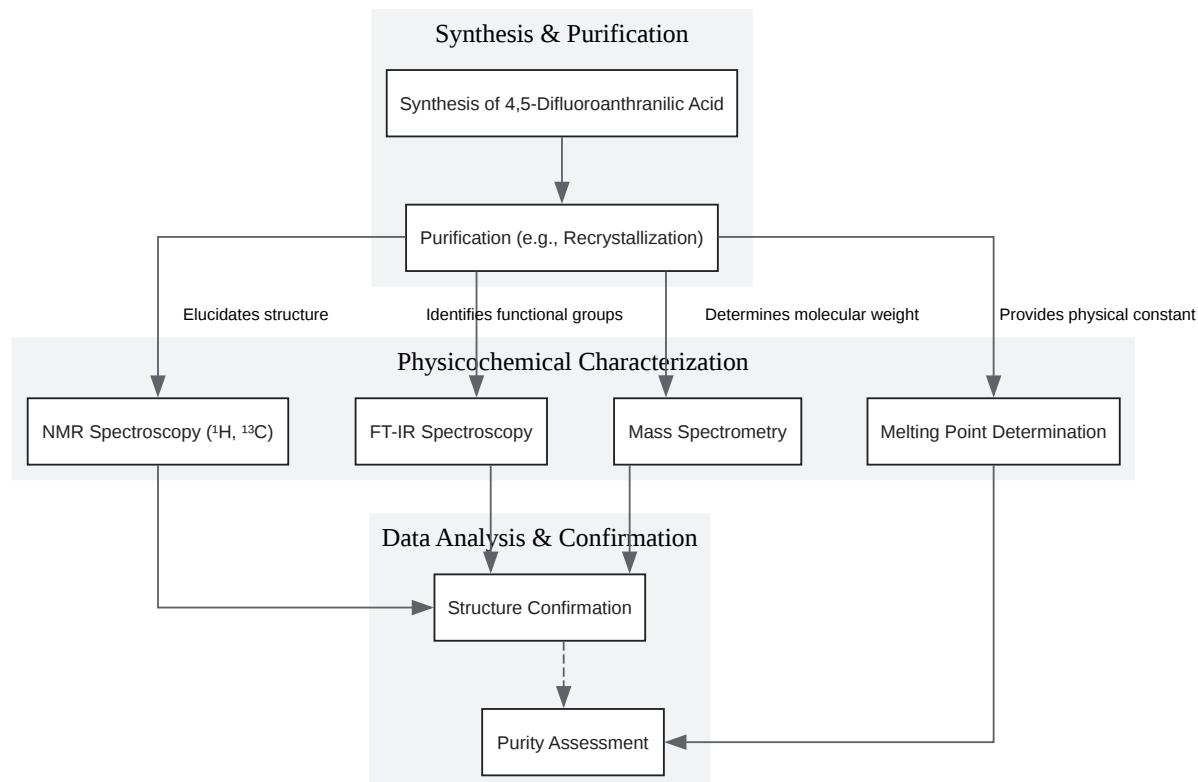
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for small organic molecules include:

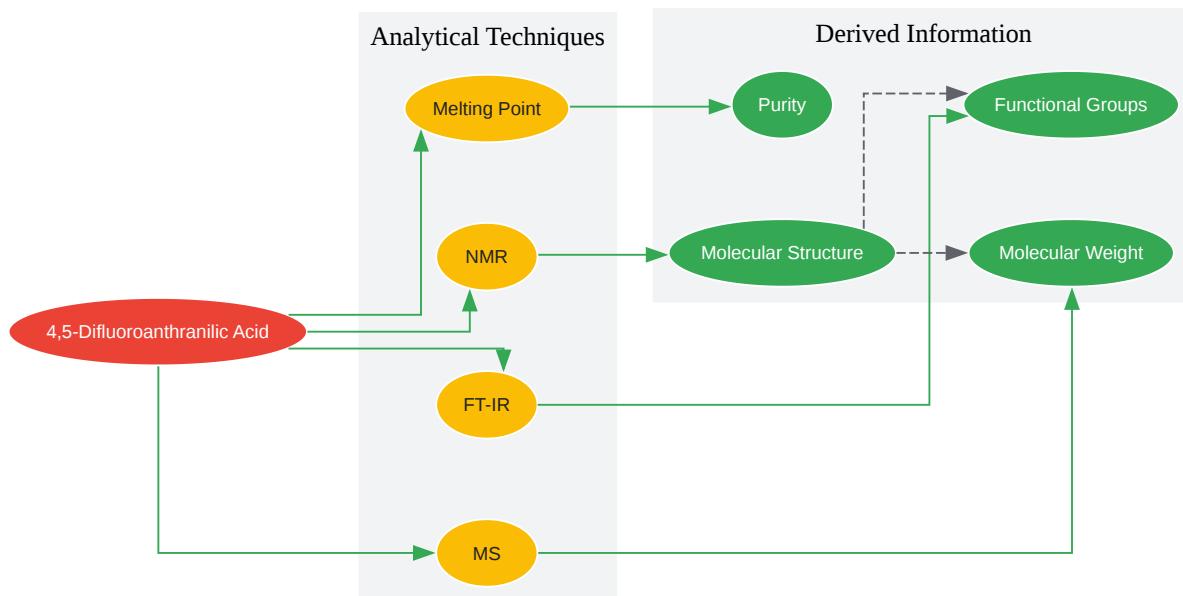
- Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam.[9][10]
- Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets.[9]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .
- Data Interpretation: Identify the molecular ion peak ( $[M]^+$ ) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

## Workflow and Data Relationships

The following diagrams illustrate the general workflow for the characterization of a chemical compound and the logical relationship between the analytical techniques and the information obtained.

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Caption: General workflow for the synthesis and characterization of a chemical compound.



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Caption: Integration of data from various analytical techniques for compound characterization.

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